2-(3-Phenylmethoxycyclobutyl)acetic acid
Description
2-(3-Phenylmethoxycyclobutyl)acetic acid is a cyclobutane derivative featuring a phenylmethoxy substituent at the 3-position of the cyclobutyl ring and an acetic acid moiety at the adjacent carbon. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The cyclobutyl ring introduces significant steric strain, while the phenylmethoxy group provides both electron-donating (methoxy) and aromatic (phenyl) characteristics. This compound is of interest in medicinal chemistry due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, which also contain aromatic-acetic acid motifs .
Properties
IUPAC Name |
2-(3-phenylmethoxycyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)8-11-6-12(7-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELWNIODDJWYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932186-12-3 | |
| Record name | rac-2-[(1s,3s)-3-(benzyloxy)cyclobutyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylmethoxycyclobutyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: This can be achieved through a involving a suitable diene and a dienophile under high-pressure conditions.
Introduction of the Phenylmethoxy Group: This step often involves the use of a phenylmethanol derivative and a strong base to facilitate the substitution reaction.
Attachment of the Acetic Acid Moiety: This is usually done through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts to minimize by-products and streamline purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylmethoxycyclobutyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
2-(3-Phenylmethoxycyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Phenylmethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, particularly those involved in inflammatory pathways. The phenylmethoxy group enhances its binding affinity to certain enzymes, thereby influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis
Structural and Electronic Effects
| Compound | Substituent(s) | Electronic Effects | Steric Strain |
|---|---|---|---|
| 2-(3-Phenylmethoxycyclobutyl)acetic acid | Phenylmethoxy (electron-donating) | Moderate acidity (pKa ~4-5) | High (cyclobutyl) |
| 2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid | Chlorophenyl (electron-withdrawing) | Higher acidity (pKa ~3-4) | High |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Bromine, methoxy | Dihedral angle = 78.15° due to sterics | Low (planar phenyl) |
Physicochemical Properties
Biological Activity
2-(3-Phenylmethoxycyclobutyl)acetic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and cytotoxic properties. The findings are supported by various studies and case reports, which highlight its efficacy and safety profiles.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutyl ring attached to a phenylmethoxy group, which contributes to its unique biological activities.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a study evaluating various phenoxy compounds, it was found that certain derivatives showed a marked reduction in paw thickness and inflammation markers such as TNF-α and PGE-2 in animal models. Specifically, the compound reduced TNF-α levels by approximately 61% and PGE-2 by about 60% compared to control groups treated with standard anti-inflammatory medications like celecoxib and mefenamic acid .
Table 1: Anti-inflammatory Effects of this compound
| Compound | TNF-α Reduction (%) | PGE-2 Reduction (%) |
|---|---|---|
| This compound | 61 | 60 |
| Celecoxib | 63.52 | 60.16 |
| Mefenamic Acid | 60.09 | 59.37 |
3. Cytotoxicity and Safety Profile
While the therapeutic potential of this compound is promising, it is essential to evaluate its cytotoxic effects. Studies indicate that acetic acid can exhibit cytotoxicity at concentrations as low as 0.25%, which may hinder the wound healing process by inhibiting epithelialization . Therefore, careful consideration of dosage is crucial when exploring its clinical applications.
Case Study: Chronic Wound Treatment
A multiple case series highlighted the use of gauze moistened with acetic acid (0.25%) for treating chronic traumatic leg wounds. Both patients showed significant improvement in wound healing, progressing from necrotic tissue to granulation tissue after treatment . This suggests that while acetic acid has cytotoxic properties, it can also facilitate healing under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
